Eseroline is a chemical compound that has gained attention in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It is a derivative of physostigmine, a well-known reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Eseroline's structure and properties make it an interesting candidate for further research in pharmacology and medicinal chemistry.
The synthesis of eseroline has been accomplished using various methods, including:
Eseroline's molecular formula is , with a molar mass of approximately 233.28 g/mol. The compound features a complex bicyclic structure that includes a pyrroloindole framework. The stereochemistry at various positions contributes to its biological activity and interaction with biological targets.
Eseroline can undergo several chemical reactions typical for carbamate compounds:
Eseroline primarily functions as an acetylcholinesterase inhibitor, similar to physostigmine. By inhibiting this enzyme, eseroline increases the concentration of acetylcholine at synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in treating conditions characterized by cholinergic deficiency, such as Alzheimer's disease.
Eseroline has potential applications in:
Eseroline possesses a complex polycyclic structure characterized by a fused pyrroloindole core system. Its molecular formula is C₁₃H₁₈N₂O, corresponding to a molecular weight of 218.30 g/mol [1] [6]. The core structure features a hexahydropyrrolo[2,3-b]indole system substituted with methyl groups at positions 1, 3a, and 8, and a phenolic hydroxyl group at position 5. This arrangement confers both basic and weakly acidic properties to the molecule.
Table 1: Fundamental Structural Characteristics of Eseroline
Property | Value/Specification |
---|---|
Molecular Formula | C₁₃H₁₈N₂O |
Molar Mass | 218.30 g/mol |
Core Structure | 3,4,8b-Trimethyl-1,2,3a,8b-tetrahydro-3H-pyrrolo[2,3-b]indol-7-ol |
Stereochemistry | (3aR,8bS) configuration |
Key Functional Groups | Tertiary amine, Phenolic hydroxyl |
CAS Registry Number | 469-22-7 |
Crucially, eseroline contains two chiral centers, located at the ring fusion positions (3a and 8b), resulting in the potential for stereoisomerism. The naturally derived metabolite from physostigmine possesses the (3aR,8bS) absolute configuration [1] [7]. This stereochemistry is essential for its specific interactions with biological targets, particularly the opioid receptors. The molecule exhibits significant structural similarity to both physostigmine (lacking the carbamate group) and morphine (sharing the phenanthrene-like tricyclic arrangement of rings) [1] [4]. The phenolic hydroxyl group contributes to its opioid receptor affinity, while the tertiary amine facilitates interactions with cholinergic systems, albeit with significantly lower potency than its parent compound for acetylcholinesterase inhibition [3] [6].
Eseroline is primarily formed in vivo via the metabolic hydrolysis of physostigmine (eserine), a natural alkaloid derived from the Calabar bean (Physostigma venenosum). This biotransformation involves the cleavage of the methylcarbamate ester bond of physostigmine, a reaction predominantly catalyzed by carboxylesterases present in plasma and liver tissues [4] [9].
The metabolic pathway can be summarized as:Physostigmine (C₁₅H₂₁N₃O₂) + H₂O → Eseroline (C₁₃H₁₈N₂O) + Methylcarbamic Acid (CH₃NHCOOH)
This hydrolysis is a rapid and major metabolic route for physostigmine. The resulting eseroline exhibits a dramatically altered pharmacological profile compared to its parent compound. While physostigmine is a potent, reversible inhibitor of acetylcholinesterase (AChE) with significant activity in the central nervous system, eseroline possesses only weak and readily reversible AChE inhibitory properties [1] [2] [4]. Instead, eseroline emerges as a compound with significant affinity for the µ-opioid receptor (MOR), acting as an agonist and producing morphine-like analgesic effects [1] [3]. This metabolic shift from a primarily cholinergic modulator to an opioid agonist represents a remarkable example of how biotransformation can radically alter biological activity. Research indicates that the formation of eseroline contributes significantly to the overall toxicological profile of physostigmine administration, particularly concerning potential neurotoxic effects observed in neuronal cell cultures [2] [8].
Table 2: Metabolic Relationship Between Physostigmine and Eseroline
Characteristic | Physostigmine | Eseroline (Metabolite) | |
---|---|---|---|
Primary Source | Physostigma venenosum (Calabar bean) | Metabolic hydrolysis of Physostigmine | |
Key Pharmacological Activity | Potent reversible AChE Inhibitor | µ-Opioid receptor agonist | |
AChE Inhibition | Potent, slow-reversible | Weak, readily reversible | |
Chemical Modification | Contains methylcarbamate group | Carbamate hydrolyzed to phenolic OH | |
Neurotoxic Potential | Lower | Higher (Induces neuronal ATP depletion) | [2] [8] |
The story of eseroline is intrinsically linked to the investigation of the Calabar bean and its principal alkaloid, physostigmine. The bean, used traditionally in West Africa (particularly by the Efik and Ibibio peoples of present-day Nigeria) as an ordeal poison in trials for witchcraft, first drew significant Western scientific attention in the mid-19th century [5]. Robert Christison, a prominent Scottish toxicologist and professor of materia medica at the University of Edinburgh, received specimens of the bean around 1855. Demonstrating remarkable dedication (and risk tolerance), Christison conducted initial toxicity studies on animals and then famously ingested a quarter bean himself. He experienced profound physiological effects ("a peculiar indescribable torpidity of the whole frame," cardiac arrhythmia, muscle twitching) and required medical intervention to recover, providing the first detailed Western account of the bean's physiological impact [5] [9].
Christison's assistant and successor, Thomas Richard Fraser, undertook more systematic chemical and pharmacological studies in the 1860s. Fraser successfully concentrated the active principle of the beans into an amorphous powder he termed "eserina." While the pure alkaloid physostigmine was first crystallized by Jobst and Hesse in 1864, Fraser's work laid the groundwork for understanding its physiological antagonism to atropine [5] [9]. This antagonism was later applied therapeutically by the ophthalmologist Argyll Robertson, who used physostigmine to counteract the mydriatic (pupil-dilating) effects of atropine, establishing its first medical use [5].
The specific recognition of eseroline as a distinct entity emerged much later, stemming from investigations into the metabolism and breakdown products of physostigmine. Early studies in the 1940s noted degradation products of physostigmine with altered biological activities [3]. However, it wasn't until the late 20th century that eseroline was unequivocally identified as a major metabolite and its unique pharmacology elucidated. Key pharmacological investigations in the 1970s and 1980s revealed its unexpected opioid agonist properties:
Table 3: Key Milestones in the Early History of Eseroline
Period | Milestone | Key Contributors/Studies | |
---|---|---|---|
Pre-1860s | Use of Calabar bean as ordeal poison by Efik/Ibibio peoples | Traditional knowledge | |
~1855 | Initial Western toxicity studies (animal & self-experimentation) | Robert Christison | |
1860s | Isolation of active principle ("eserina"), study of physostigmine's actions & atropine antagonism | Thomas Fraser | |
1864 | Crystallization and naming of Physostigmine | Jobst & Hesse | |
1940s | Studies identifying degradation products of physostigmine with varied activity | - | |
1979 | Demonstration of [³H]naloxone binding inhibition in rat brain homogenates | Brossi et al. | [3] |
Early 1980s | In vivo and in vitro proof of morphine-like effects reversed by naloxone | Fürst et al., Jhamandas et al. | [1] [3] |
1986 | Confirmation of stereospecific in vivo analgesic activity of (-)-eseroline | Brossi et al. | [7] |
The discovery of eseroline's potent opioid activity, emerging from the metabolism of a plant alkaloid primarily known for its cholinergic effects, underscored the complexity of natural product pharmacology and the potential for metabolites to exhibit entirely novel and significant biological activities. This historical pathway—from ordeal poison to ophthalmic tool (via physostigmine) to an opioid metabolite with its own distinct profile—exemplifies the unexpected directions of drug discovery [1] [5] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7